3-Cyclopropyl-2-nitroaniline
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Overview
Description
3-Cyclopropyl-2-nitroaniline: is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is a derivative of aniline, where the amino group is substituted with a nitro group at the second position and a cyclopropyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-nitroaniline typically involves the nitration of 3-cyclopropylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the second position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3-Cyclopropyl-2-nitroaniline can undergo reduction reactions to form 3-cyclopropyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon, or chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The amino group in this compound can participate in electrophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Oxidation: The compound can also undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides, in the presence of a base such as pyridine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Cyclopropyl-2-phenylenediamine.
Substitution: Various amides depending on the acyl chloride used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-Cyclopropyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of pharmaceuticals, particularly in the design of new drugs with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and structural features make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-nitroaniline depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the cyclopropyl group.
4-Nitroaniline: Nitro group is positioned at the fourth position instead of the second.
3-Cyclopropylaniline: Lacks the nitro group.
Uniqueness: 3-Cyclopropyl-2-nitroaniline is unique due to the presence of both the cyclopropyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopropyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIYKFWDFOWLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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